molecular formula C11H17N3O3 B2680414 Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2229261-01-0

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2680414
CAS No.: 2229261-01-0
M. Wt: 239.275
InChI Key: FLISCONFFHYDFY-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS: 2229261-01-0) is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with an azidomethyl group, two methyl groups, and an ethyl carboxylate moiety. Its molecular formula is C₁₁H₁₇N₃O₃, with a molecular weight of 239.27 g/mol and a purity of ≥95% .

Properties

IUPAC Name

ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-16-8(15)11-5-10(6-11,7-13-14-12)17-9(11,2)3/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLISCONFFHYDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2 + 2] cycloaddition of suitable precursors under photochemical conditions. For instance, the use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been reported . The reaction conditions often involve the use of a mercury lamp or blue LED irradiation at 450 nm, with solvents like dichloromethane or acetonitrile to optimize yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of photochemical cycloaddition and subsequent functional group transformations can be scaled up with appropriate equipment and optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and various dienes or alkenes for cycloaddition reactions. Conditions often involve the use of photochemical or thermal activation to drive the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cycloaddition can produce more complex bicyclic or polycyclic structures.

Scientific Research Applications

Structural Overview

  • IUPAC Name: Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Molecular Formula: C₁₁H₁₇N₃O₃
  • Molecular Weight: 239.27 g/mol
  • CAS Number: 2229261-01-0
  • LogP: 0.61
  • Polar Surface Area: 65 Ų
  • Rotatable Bonds: 5

The compound features a bicyclic core that contributes to its rigidity and spatial orientation, influencing its interactions with biological targets.

Synthetic Chemistry

Building Block for Complex Molecules:
this compound serves as a precursor for synthesizing more complex organic compounds. Its unique structure enables the development of novel materials and catalysts.

Reactions:
The compound can undergo various reactions:

  • Nucleophilic Substitution Reactions: The azidomethyl group can be replaced by amines or other nucleophiles.
  • Reduction Reactions: The azide can be reduced to form amines using reducing agents like lithium aluminum hydride.

Biological Applications

Medicinal Chemistry:
Due to its structural features, this compound has potential applications in drug discovery and development:

  • Enzyme Interactions: Its unique structure makes it suitable for studying enzyme interactions and protein-ligand binding.

Bioconjugation:
The azide functionality allows for "click chemistry" applications, facilitating the formation of stable triazole linkages with alkynes, which is useful in bioconjugation strategies.

Materials Science

Polymer Synthesis:
this compound can be utilized in the synthesis of polymers with tailored properties, enhancing material performance in various applications.

Case Studies and Research Findings

Research highlights the versatility of this compound in various applications:

Case Study 1: Click Chemistry in Drug Development

A study demonstrated the effectiveness of utilizing the azidomethyl group in click chemistry to create targeted drug conjugates, enhancing therapeutic efficacy while minimizing off-target effects.

Case Study 2: Polymer Modification

Research focused on modifying polymer chains using this compound to improve mechanical properties and thermal stability, showcasing its potential in advanced material design.

Mechanism of Action

The mechanism of action for Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to participate in various chemical reactions due to its azidomethyl group and bicyclic core. The azidomethyl group can undergo nucleophilic substitution, while the bicyclic core can engage in cycloaddition reactions. These properties enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, differing primarily in substituents, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Notable Features
This compound (2229261-01-0) Azidomethyl, dimethyl, ethyl carboxylate C₁₁H₁₇N₃O₃ 239.27 -N₃, -COOEt ≥95% High reactivity due to azide; lab use only.
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate (2680527-88-0) Iodomethyl, trifluoromethylthiophenyl C₁₆H₁₆F₃IO₃S 472.3 -I, -SCF₃, -COOEt 90% Heavy halogen substituent; potential for nucleophilic substitution.
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (2694745-36-1) Iodomethyl, butyl C₁₃H₂₁IO₃ 352.21 -I, -COOEt 95% Aliphatic chain enhances hydrophobicity.
Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (2228470-51-5) Aminomethyl, phenyl C₁₅H₁₉NO₃ 261.32 -NH₂, -COOEt N/A Amine group enables peptide coupling or salt formation.
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CID 137964744) Iodomethyl C₉H₁₃IO₃ 296.11 -I, -COOEt N/A Simpler structure; iodine enhances polarizability.

Key Differences and Implications

Functional Group Reactivity: The azidomethyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), similar to triazole-forming reactions observed in related azide-containing compounds . In contrast, iodomethyl derivatives (e.g., ) are suited for halogen-exchange or cross-coupling reactions. Aminomethyl derivatives (e.g., ) offer nucleophilic -NH₂ groups for amidation or Schiff base formation.

Phenyl (CAS 2228470-51-5) and butyl (CAS 2694745-36-1) substituents increase hydrophobicity, impacting bioavailability or membrane permeability in pharmacological contexts .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., target compound at 239.27 g/mol vs. 472.3 g/mol for the iodinated analog ) may exhibit better diffusion properties in synthetic or biological systems.
  • Halogenated derivatives (e.g., ) are often intermediates in medicinal chemistry due to their versatility in further functionalization.

Q & A

Q. Table 1: Synthetic Routes Comparison

StepMethodYield (%)Key Reference
Bicyclic Core FormationPhotocycloaddition60–75
Azidomethyl AdditionMitsunobu Reaction with HN₃50–65

Basic: Which spectroscopic methods are effective for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • ¹H-NMR : Diagnostic signals include the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), azidomethyl protons (δ 3.5–3.7 ppm), and bicyclic ring protons (split into distinct multiplet patterns due to strained geometry). Coupling constants confirm endo vs. exo configurations of substituents .
  • X-ray Diffraction : Resolves stereochemical ambiguities in the bicyclic system. For example, the 2-oxabicyclo[2.1.1]hexane framework shows bond angles of ~90° at bridgehead carbons, consistent with photocycloaddition-derived strain .
  • IR Spectroscopy : The azide group exhibits a sharp peak at 2100–2150 cm⁻¹, while the ester carbonyl appears at ~1700 cm⁻¹ .

Advanced: What mechanistic insights explain its thermal decomposition or solvolysis behavior?

Methodological Answer:
Thermolysis of the bicyclic ester (e.g., at 120–150°C) induces retro-cycloaddition, yielding ethyl 2-ethenyl-4-oxobutyrate via cleavage of the oxygen bridge (observed in for analogous compounds). Solvolysis in polar protic solvents (e.g., aqueous ethanol) proceeds through two pathways:

  • Displacement : Nucleophilic attack on the azidomethyl group (e.g., by H₂O or OH⁻) forms hydroxymethyl derivatives.
  • Fragmentation : Acidic conditions protonate the ether oxygen, leading to ring-opening and formation of acyclic ketones or aldehydes. notes fragmentation dominates with poor leaving groups or elevated temperatures .

Key Factors Influencing Pathway Selectivity:

  • Leaving group ability (e.g., brosylate vs. hydroxyl).
  • Solvent nucleophilicity (e.g., ethanol vs. DMSO).

Advanced: How can researchers evaluate the stability of the azidomethyl group under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to detect exothermic decomposition events (azides often decompose >100°C). Monitor N₂ evolution via gas chromatography .
  • Photolytic Stability : Expose to UV light (254–365 nm) and track azide loss via IR or ¹H-NMR.
  • Chemical Compatibility : Avoid strong acids/bases (induce HN₃ release) and transition metals (e.g., Cu⁺, which catalyze azide-alkyne cycloadditions prematurely). highlights incompatibility with oxidizers and amines .

Advanced: What computational approaches (e.g., DFT) elucidate its electronic properties or reaction pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distribution. The azidomethyl group’s electron-withdrawing effect reduces electron density at the ester carbonyl, altering reactivity in nucleophilic acyl substitutions .
  • Transition State Analysis : Model retro-cycloaddition pathways using M06-2X/cc-pVTZ to identify activation energies. ’s thermolysis products align with computed fragmentation barriers .

Advanced: How is this compound applied in bioorthogonal chemistry or polymer science?

Methodological Answer:

  • Click Chemistry : The azidomethyl group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example, attach fluorescent probes or PEG chains via triazole linkages (see for analogous protocols) .
  • Polymer Functionalization : Incorporate into copolymer backbones (e.g., with oxetanes as in ) to introduce crosslinking sites. Post-polymerization modification via CuAAC enables tailored material properties .

Q. Table 2: Applications in Polymer Science

ApplicationMethodOutcomeReference
Crosslinkable MonomersCopolymerization with oxetanesEnhanced thermal stability
BioconjugationCuAAC with alkynesSite-specific labeling

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